REACTION_CXSMILES
|
O1CCCC1.[C:6]([O:14][C:15]1[CH:20]=[CH:19][C:18]([C:21](=[O:24])[CH2:22][CH3:23])=[CH:17][CH:16]=1)(=[O:13])[C:7]1[CH:12]=[CH:11][CH:10]=[CH:9][CH:8]=1.[Br:25]Br.C(=O)([O-])O.[Na+]>C(OCC)(=O)C.CCCCCC>[C:6]([O:14][C:15]1[CH:16]=[CH:17][C:18]([C:21](=[O:24])[CH:22]([Br:25])[CH3:23])=[CH:19][CH:20]=1)(=[O:13])[C:7]1[CH:8]=[CH:9][CH:10]=[CH:11][CH:12]=1 |f:3.4|
|
Name
|
|
Quantity
|
30 mL
|
Type
|
reactant
|
Smiles
|
O1CCCC1
|
Name
|
|
Quantity
|
3 g
|
Type
|
reactant
|
Smiles
|
C(C1=CC=CC=C1)(=O)OC1=CC=C(C=C1)C(CC)=O
|
Name
|
|
Quantity
|
2.07 g
|
Type
|
reactant
|
Smiles
|
BrBr
|
Name
|
|
Quantity
|
5 mL
|
Type
|
solvent
|
Smiles
|
CCCCCC
|
Name
|
|
Quantity
|
30 mL
|
Type
|
reactant
|
Smiles
|
C(O)([O-])=O.[Na+]
|
Name
|
|
Quantity
|
40 mL
|
Type
|
solvent
|
Smiles
|
C(C)(=O)OCC
|
Type
|
CUSTOM
|
Details
|
of stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
was elevated to room temperature
|
Type
|
EXTRACTION
|
Details
|
extraction
|
Type
|
WASH
|
Details
|
The organic layer was washed with 30 mL of a saturated sodium hydrogen carbonate solution
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over anhydrous magnesium sulfate
|
Type
|
DISTILLATION
|
Details
|
subjected to distillation under a reduced pressure
|
Type
|
CUSTOM
|
Details
|
to remove the solvents
|
Type
|
CUSTOM
|
Details
|
An yellow oily substance (5.54 g) was obtained as a result
|
Type
|
CUSTOM
|
Details
|
This substance was crystallized from 5 mL of ethyl acetate and 30 mL of hexane
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
C(C1=CC=CC=C1)(=O)OC1=CC=C(C=C1)C(C(C)Br)=O
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 80% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |